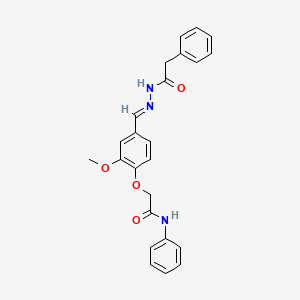
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes methoxy, phenylacetyl, hydrazonomethyl, and phenoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the hydrazone intermediate: Reacting phenylacetyl chloride with hydrazine to form phenylacetyl hydrazone.
Methoxylation: Introducing a methoxy group to the aromatic ring through a methylation reaction.
Coupling reaction: Combining the hydrazone intermediate with a phenoxy acetamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce new functional groups to the aromatic rings.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for certain diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
作用機序
The mechanism of action of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating pathways: Affecting signaling pathways within cells.
Interacting with receptors: Altering receptor activity and downstream effects.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-methyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-ethyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-propyl-acetamide
Uniqueness
The uniqueness of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
特性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-22-14-19(16-25-27-23(28)15-18-8-4-2-5-9-18)12-13-21(22)31-17-24(29)26-20-10-6-3-7-11-20/h2-14,16H,15,17H2,1H3,(H,26,29)(H,27,28)/b25-16+ |
InChIキー |
NWEDARMDORWILP-PCLIKHOPSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)
![4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)


![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
